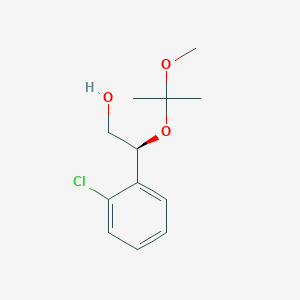
(betaS)-2-Chloro-beta-(1-methoxy-1-methylethoxy)benzeneethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(betaS)-2-Chloro-beta-(1-methoxy-1-methylethoxy)benzeneethanol is an organic compound with the molecular formula C12H17ClO3. It is characterized by the presence of a chloro group, a methoxy group, and a benzene ring, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (betaS)-2-Chloro-beta-(1-methoxy-1-methylethoxy)benzeneethanol typically involves the reaction of 2-chlorobenzaldehyde with 1-methoxy-1-methylethyl magnesium bromide, followed by hydrolysis. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(betaS)-2-Chloro-beta-(1-methoxy-1-methylethoxy)benzeneethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of amines, thiols, or other substituted derivatives.
Scientific Research Applications
(betaS)-2-Chloro-beta-(1-methoxy-1-methylethoxy)benzeneethanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (betaS)-2-Chloro-beta-(1-methoxy-1-methylethoxy)benzeneethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methoxyethane: A colorless gaseous ether with the formula CH3OCH2CH3, used as a solvent and anesthetic.
1-Ethoxy-1-methoxyethane: Another ether with similar structural features, used in various chemical applications.
Uniqueness
(betaS)-2-Chloro-beta-(1-methoxy-1-methylethoxy)benzeneethanol is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. Its chloro and methoxy groups, along with the benzene ring, make it a valuable intermediate in organic synthesis and a potential candidate for various scientific and industrial applications.
Properties
Molecular Formula |
C12H17ClO3 |
|---|---|
Molecular Weight |
244.71 g/mol |
IUPAC Name |
(2S)-2-(2-chlorophenyl)-2-(2-methoxypropan-2-yloxy)ethanol |
InChI |
InChI=1S/C12H17ClO3/c1-12(2,15-3)16-11(8-14)9-6-4-5-7-10(9)13/h4-7,11,14H,8H2,1-3H3/t11-/m1/s1 |
InChI Key |
QUPRJTSYYPDYRM-LLVKDONJSA-N |
Isomeric SMILES |
CC(C)(OC)O[C@H](CO)C1=CC=CC=C1Cl |
Canonical SMILES |
CC(C)(OC)OC(CO)C1=CC=CC=C1Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


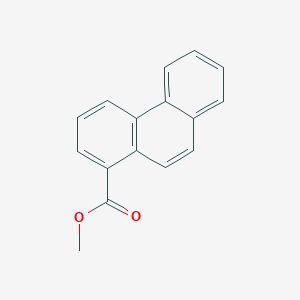
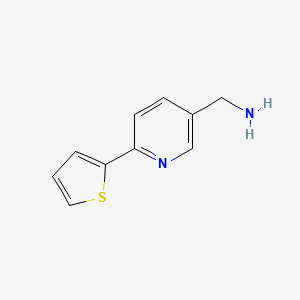
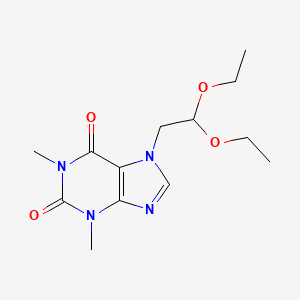

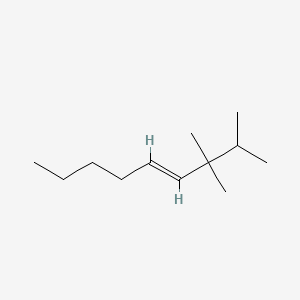
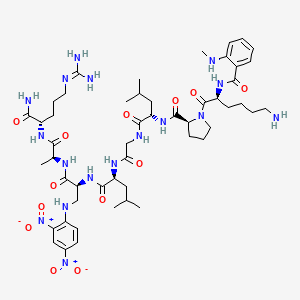
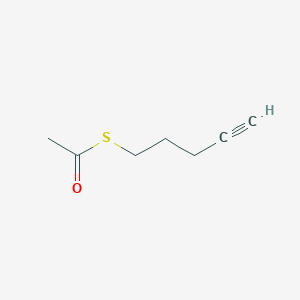
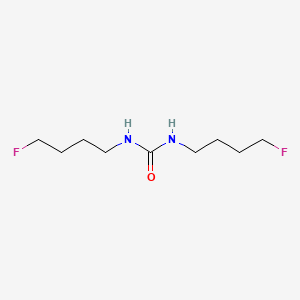

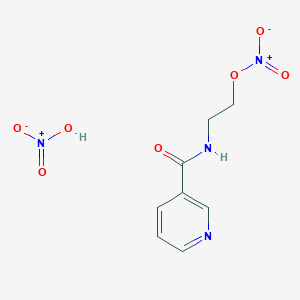
![N-[(1S)-1-(4-Fluorophenyl)ethyl]cyclopropanamine](/img/structure/B13422315.png)
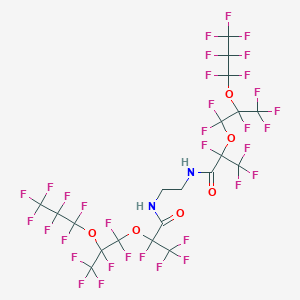

![4-(4-fluoro-2-phenylmethoxyphenyl)-5-[(E)-pent-1-enyl]-2,6-di(propan-2-yl)pyridine-3-carbaldehyde](/img/structure/B13422346.png)
